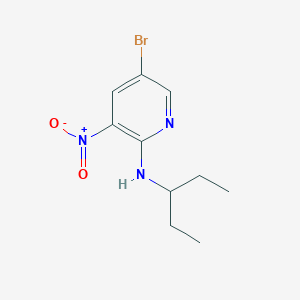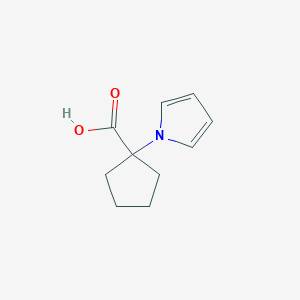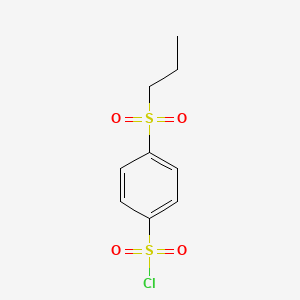
Cloruro de 4-(propano-1-sulfonil)benceno-1-sulfonilo
Descripción general
Descripción
“4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1250742-44-9 . It has a molecular weight of 282.77 . The IUPAC name for this compound is 4-(propylsulfonyl)benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClO4S2/c1-2-7-15(11,12)8-3-5-9(6-4-8)16(10,13)14/h3-6H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride” include a molecular weight of 282.77 . More specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Síntesis de Polímeros
Cloruro de 4-(propano-1-sulfonil)benceno-1-sulfonilo: se utiliza en la síntesis de polisulfonas aromáticas, que son polímeros de alto rendimiento con propiedades excepcionales de resistencia térmica y resistencia . Estos polímeros se utilizan en diversas áreas de alta tecnología, como la electrónica, la aviación y la robótica, debido a su estabilidad a altas temperaturas de funcionamiento y en entornos químicos agresivos.
Química Medicinal
En química medicinal, los cloruros de sulfonilo como el This compound son valiosos por su reactividad con aminas heterocíclicas para crear sulfonamidas complejas . Estas sulfonamidas pueden ser agentes terapéuticos potenciales debido a sus diversas actividades biológicas.
Síntesis Orgánica
Este compuesto sirve como reactivo para la instalación del grupo protector sulfonilo, que se puede convertir en numerosos derivados de sulfonilo . Estos derivados son intermediarios importantes en la síntesis orgánica, lo que lleva a la creación de diversas moléculas complejas.
Ciencia de Materiales
Los cloruros de sulfonilo son integrales en la fabricación de materiales como elastómeros, tintes y resinas de intercambio iónico . Su capacidad para formar enlaces y estructuras estables los hace adecuados para crear materiales que pueden resistir condiciones adversas.
Agricultura
El compuesto también se utiliza en la síntesis de herbicidas . Su reactividad permite la creación de compuestos que pueden dirigirse selectivamente y controlar el crecimiento de plantas y malezas no deseadas.
Catálisis
Estudios recientes han demostrado que los cloruros de sulfonilo se utilizan en la construcción de receptores sintéticos y catalizadores . Estos catalizadores son cruciales para acelerar las reacciones químicas, lo cual es vital para los procesos industriales y las aplicaciones de investigación.
Safety and Hazards
The safety data sheet for a similar compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle with care, using protective gloves, clothing, and eye/face protection, and to use only in a well-ventilated area .
Análisis Bioquímico
Biochemical Properties
4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various enzymes and proteins through sulfonylation, a process that involves the transfer of a sulfonyl group to a target molecule. This interaction can alter the activity, stability, and function of the target biomolecules . For instance, it has been shown to interact with enzymes involved in metabolic pathways, thereby influencing their catalytic activity.
Cellular Effects
The effects of 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride on cells are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by modifying key signaling proteins, thereby altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, it can induce toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes, such as energy production and biosynthesis . By modulating the activity of these enzymes, it can influence metabolic flux and alter the levels of key metabolites. This can have downstream effects on cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
4-(Propane-1-sulfonyl)benzene-1-sulfonyl chloride exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within the appropriate cellular context.
Propiedades
IUPAC Name |
4-propylsulfonylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S2/c1-2-7-15(11,12)8-3-5-9(6-4-8)16(10,13)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHGSOACWLFGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


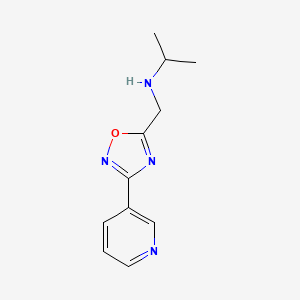

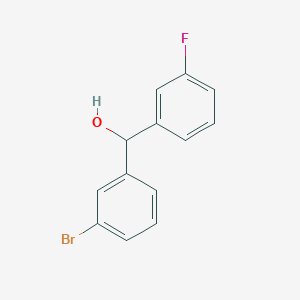
amine](/img/structure/B1443381.png)
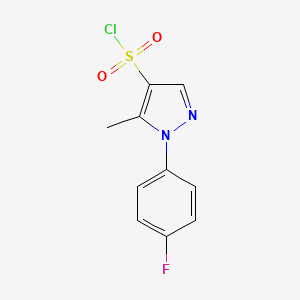

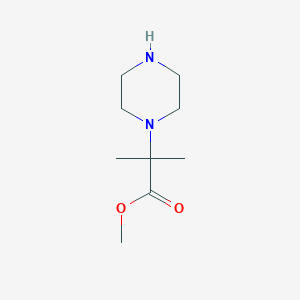
![2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1443387.png)
amine](/img/structure/B1443390.png)


![4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole](/img/structure/B1443398.png)
